Trihexyphenidyl Hydrochloride is the hydrochloride salt form of trihexyphenidyl, a synthetic, substituted piperidine with parasympatholytic activity used mostly in Parkinson's disease. Trihexyphenidyl hydrochloride antagonizes activities of acetylcholine via muscarinic receptors. This balances the cholinergic and dopaminergic activity in the basal ganglia leading to an improvement of classic Parkinson symptoms such as rigidity and tremor. In addition, trihexyphenidyl hydrochloride exerts a direct antispasmodic effect on smooth muscle.
One of the centrally acting MUSCARINIC ANTAGONISTS used for treatment of PARKINSONIAN DISORDERS and drug-induced extrapyramidal movement disorders and as an antispasmodic.
See also: Trihexyphenidyl (has active moiety).
Trihexyphenidyl hydrochloride
CAS No.: 52-49-3
Cat. No.: VC21344007
Molecular Formula: C20H32ClNO
Molecular Weight: 337.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 52-49-3 |
---|---|
Molecular Formula | C20H32ClNO |
Molecular Weight | 337.9 g/mol |
IUPAC Name | 1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H |
Standard InChI Key | QDWJJTJNXAKQKD-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Canonical SMILES | C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Appearance | White Solid |
Melting Point | >251°C |
Chemical Properties and Structure
Physical and Chemical Characteristics
Trihexyphenidyl hydrochloride exists as a solid crystalline powder with a white to almost white appearance . The compound is classified under acute toxicity (Oral) Category 4, indicating some level of toxicity when ingested . Its systematic chemical name is 1-cyclohexyl-1-phenyl-3-(1-piperidyl)-1-propanol hydrochloride, also referred to as α-cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride or benzhexol hydrochloride .
Molecular Properties
The molecular formula for trihexyphenidyl hydrochloride is C₂₀H₃₁NO·HCl . The compound features a complex structure incorporating cyclohexyl and phenyl rings connected to a piperidine group via a propanol chain. This unique chemical architecture contributes to its specific pharmacological properties and receptor interactions.
Table 1: Key Physical and Chemical Properties of Trihexyphenidyl Hydrochloride
Property | Description |
---|---|
Physical State | Solid crystal/powder |
Color | White to almost white |
Chemical Formula | C₂₀H₃₁NO·HCl |
Synonyms | Benzhexol hydrochloride, α-Cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride |
Toxicity Classification | Acute toxicity (Oral) Category 4 |
Solubility | Water-soluble (as hydrochloride salt) |
Mechanism of Action
Primary Pharmacological Actions
Trihexyphenidyl hydrochloride functions as a non-selective muscarinic acetylcholine receptor antagonist, exhibiting higher binding affinity for the M1 receptor subtype . The compound exerts a direct inhibitory effect on the parasympathetic nervous system, which governs multiple automatic physiological functions including digestion and respiratory processes . This anticholinergic activity forms the basis for its therapeutic applications in movement disorders.
Receptor Interactions
In vivo studies demonstrate that trihexyphenidyl displays greater affinity for central muscarinic receptors located in the cerebral cortex compared to those situated peripherally . This preferential central activity contributes to its efficacy in treating disorders of the central nervous system. Beyond its anticholinergic effects, research suggests that trihexyphenidyl may modify nicotinic acetylcholine receptor neurotransmission, indirectly enhancing dopamine release in the striatum .
Table 2: Receptor Interactions of Trihexyphenidyl Hydrochloride
Target | Action | Organism | Affinity |
---|---|---|---|
Muscarinic acetylcholine receptor M1 | Antagonist | Humans | High |
Beta-3 adrenergic receptor | Agonist | Humans | Variable |
Muscarinic acetylcholine receptor M2 | Antagonist | Humans | Lower |
Muscarinic acetylcholine receptor M3 | Antagonist | Humans | Lower |
Muscarinic acetylcholine receptor M4 | Antagonist | Humans | Lower |
Muscarinic acetylcholine receptor M5 | Antagonist | Humans | Lower |
Pharmacokinetics
Elimination
The primary route of elimination for trihexyphenidyl hydrochloride is likely renal, with the compound predominantly excreted in the urine . The mean elimination half-life has been determined to be 3.2 ± 0.3 hours, indicating relatively rapid clearance from the body .
Table 3: Pharmacokinetic Parameters of Trihexyphenidyl Hydrochloride
Parameter | Value |
---|---|
Cₘₐₓ | 7.2 ng/mL |
Tₘₐₓ | 1.3 hours |
AUC | 201 ng·h/mL |
Protein Binding | 36.13-41.92% (to albumin) |
Elimination Half-life | 3.2 ± 0.3 hours |
Primary Elimination Route | Renal |
Clinical Applications
Approved Indications
Trihexyphenidyl hydrochloride is officially indicated for all types of parkinsonism . It serves as an adjunctive therapy in the comprehensive management of Parkinson's disease, helping to control the motor symptoms associated with this neurodegenerative condition . Additionally, the compound is prescribed for the treatment of drug-induced extrapyramidal symptoms, which can emerge as adverse effects of various medications, particularly certain antipsychotics .
Dosage Forms and Administration
Adverse Effects and Toxicity
Common Adverse Effects
Trihexyphenidyl hydrochloride is associated with numerous adverse effects attributable to its anticholinergic properties. Commonly reported effects include:
-
Dry mouth (xerostomia)
-
Anhidrosis (reduced sweating)
-
Mydriasis (pupil dilation)
-
Urinary hesitancy or retention
-
Reduced gastrointestinal motility
-
Tachycardia
Serious Adverse Effects
More serious complications that may occur with trihexyphenidyl use include:
-
Angle-closure glaucoma (potentially resulting in blindness in severe cases)
-
Paradoxical sinus bradycardia
-
Cycloplegia (paralysis of accommodation)
-
Confusion and cognitive impairment
-
Psychosis and hallucinations
Pediatric Considerations
In pediatric populations, distinct adverse events have been documented, including:
Toxicity and Overdose
Symptoms of trihexyphenidyl overdose include severe manifestations of its anticholinergic effects: pronounced mydriasis, extreme dryness of mucous membranes, facial flushing, atonic states of bowels and bladder, and hyperthermia . Central nervous system effects such as agitation, confusion, hallucinations, and delirium are common in overdose scenarios . Without appropriate medical intervention, severe overdoses may progress to respiratory depression, cardiac arrest, and ultimately death, with children being particularly vulnerable .
Management of overdose focuses on supportive and symptomatic care, potentially including airway maintenance and the administration of physostigmine, an acetylcholinesterase inhibitor that can counteract anticholinergic toxicity .
Research Findings on Long-term Effects
Cognitive Implications
Studies examining Parkinson's disease patients receiving long-term trihexyphenidyl treatment (≥2 years) have documented a doubled prevalence of both amyloid plaque and neurofibrillary tangle densities, pathological hallmarks associated with Alzheimer's disease . This indicates potential disease-modifying effects beyond symptomatic management.
Experimental Evidence
Animal studies provide further insight into the neurological impact of extended trihexyphenidyl administration. In experimental models using 3-month-old Sprague-Dawley rats, trihexyphenidyl treatment produced significant behavioral deficits during Morris water maze testing for the initial three months, suggesting cognitive impairment . Interestingly, these behavioral deficits showed restoration between the fourth and sixth months of testing, indicating possible compensatory mechanisms .
Neuroinflammatory and Immunological Effects
Perhaps most significantly, gene microarray analysis identified substantial alterations in gene expression patterns following long-term trihexyphenidyl exposure . Among the most affected were genes related to immune response, antigen processing and presentation, and major histocompatibility complex (MHC) function . Specifically, 68 genes (47%) were upregulated while 176 genes (53%) were downregulated in trihexyphenidyl-treated aging subjects compared to controls .
Confocal microscopy confirmed decreased expression of MHC class I in the brains of trihexyphenidyl-treated aging animals . Furthermore, extended trihexyphenidyl treatment primed hippocampal and cortical microglia to undergo inflammatory phenotypic switching, resulting in microgliosis and microglial activation that coincided with pathological misfolded tau lesions . These findings highlight neuroimmune responses and neuroinflammation as critical mechanisms in trihexyphenidyl-induced Alzheimer's disease-like neuropathology following prolonged exposure .
Table 4: Key Research Findings on Long-term Trihexyphenidyl Effects
Finding | Details | Implications |
---|---|---|
Behavioral Deficits | Extended mean latencies in MWM testing during initial 3 months | Potential cognitive impairment |
Gene Expression Changes | 68 genes upregulated, 176 genes downregulated | Widespread molecular alterations |
Immune Response Suppression | Downregulation of immune, antigen processing, and MHC genes | Compromised neuroimmune function |
Decreased MHC Class I Expression | Confirmed by confocal analysis | Altered neuronal signaling |
Microglial Activation | Inflammatory phenotypic switch in hippocampus and cortex | Neuroinflammatory progression |
Tau Pathology | Coincidence with microglial activation | Potential neurodegenerative processes |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume